molecular formula C14H15NO3 B13929391 tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13929391
M. Wt: 245.27 g/mol
InChI Key: LHQMDIHOOGKELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: is a chemical compound with the molecular formula C14H17NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific tert-butyl ester functional group, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing a wide range of quinoline-based compounds with potential therapeutic applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl 4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)10-8-15-11-7-5-4-6-9(11)12(10)16/h4-8H,1-3H3,(H,15,16)

InChI Key

LHQMDIHOOGKELO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.